![molecular formula C28H23NO12 B12741491 (2R)-3-hydroxy-2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid CAS No. 150134-47-7](/img/structure/B12741491.png)
(2R)-3-hydroxy-2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BMY-28962 is a compound developed by Bristol-Myers Squibb, a prominent pharmaceutical company
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BMY-28962 involves multiple steps, starting from readily available starting materials. The process typically includes:
Initial Formation: The initial step involves the formation of a core structure through a series of condensation reactions.
Functional Group Modifications:
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of BMY-28962 is scaled up using optimized reaction conditions to maximize yield and minimize impurities. This often involves:
Batch Processing: Large-scale batch reactors are used to carry out the reactions under controlled conditions.
Continuous Flow Processing: For more efficient production, continuous flow reactors may be employed, allowing for better control over reaction parameters and improved scalability.
化学反应分析
Types of Reactions
BMY-28962 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert BMY-28962 into reduced forms with different properties.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
科学研究应用
Chemistry: The compound is used as a reagent in organic synthesis, facilitating the formation of complex molecules.
Biology: In biological research, BMY-28962 is used to study cellular processes and molecular interactions.
Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: BMY-28962 is utilized in the development of new materials and chemical processes, contributing to advancements in industrial applications.
作用机制
The mechanism of action of BMY-28962 involves its interaction with specific molecular targets within cells. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This can lead to various effects, such as inhibition of specific enzymes or activation of signaling pathways, ultimately influencing cellular functions.
相似化合物的比较
BMY-28962 can be compared with other compounds in its class, such as BMY-28142 and BMY-28864 While these compounds share some similarities, BMY-28962 is unique in its specific molecular structure and the particular pathways it targets
List of Similar Compounds
- BMY-28142
- BMY-28864
属性
CAS 编号 |
150134-47-7 |
|---|---|
分子式 |
C28H23NO12 |
分子量 |
565.5 g/mol |
IUPAC 名称 |
(2R)-3-hydroxy-2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C28H23NO12/c1-8-3-10-18(25(36)16(8)27(38)29-14(7-30)28(39)40)19-12(24(35)23(10)34)6-13-20(26(19)37)22(33)11-4-9(41-2)5-15(31)17(11)21(13)32/h3-6,14,23-24,30-31,34-37H,7H2,1-2H3,(H,29,38)(H,39,40)/t14-,23+,24+/m1/s1 |
InChI 键 |
WKKOEIKVBMLJQH-HMCSHOMXSA-N |
手性 SMILES |
CC1=CC2=C(C3=C(C4=C(C=C3[C@@H]([C@H]2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)O)C(=C1C(=O)N[C@H](CO)C(=O)O)O |
规范 SMILES |
CC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)O)C(=C1C(=O)NC(CO)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


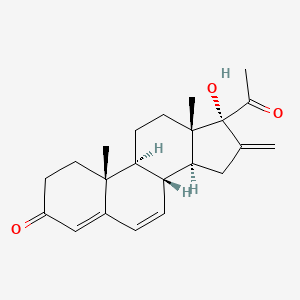
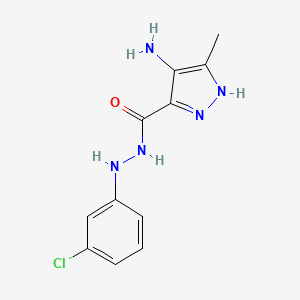
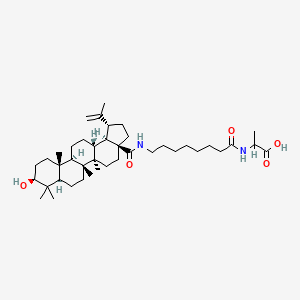
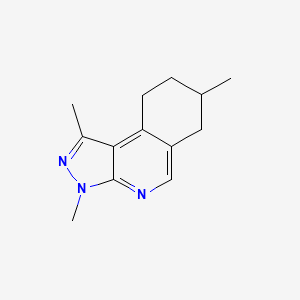
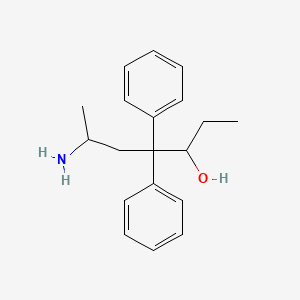
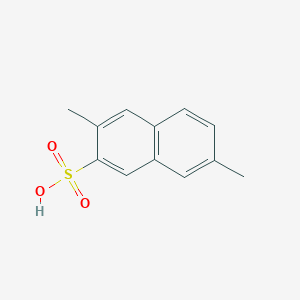
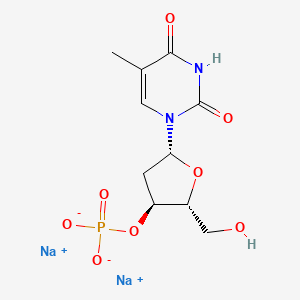
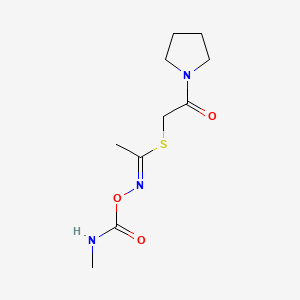
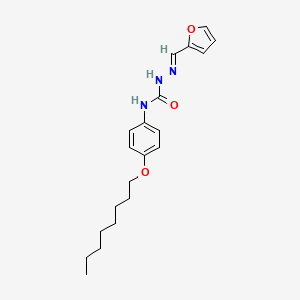
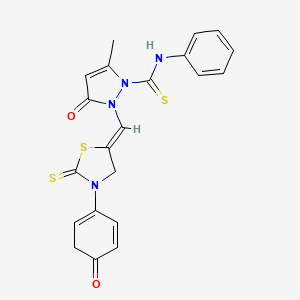
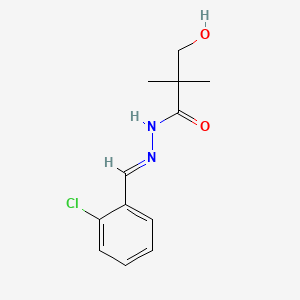
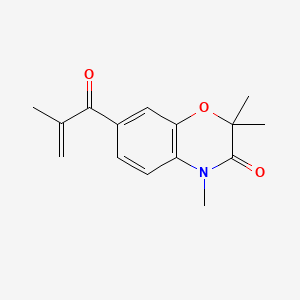
![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-(2-ethoxy-2-oxoethyl)phosphinic acid](/img/structure/B12741481.png)
![3-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(3-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12741485.png)
